3-Bromo-2,6,7-trichloroquinoline
Description
3-Bromo-2,6,7-trichloroquinoline (CAS 172843-71-9) is a halogenated quinoline derivative with the molecular formula C₉H₃BrCl₃N and a molecular weight of 311.39 g/mol . Its structure features a bromine atom at position 3 and chlorine atoms at positions 2, 6, and 7 of the quinoline scaffold.
Properties
Molecular Formula |
C9H3BrCl3N |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
3-bromo-2,6,7-trichloroquinoline |
InChI |
InChI=1S/C9H3BrCl3N/c10-5-1-4-2-6(11)7(12)3-8(4)14-9(5)13/h1-3H |
InChI Key |
UDDORRAIHUPNAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=NC2=CC(=C1Cl)Cl)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,6,7-trichloroquinoline typically involves halogenation reactions. One common method is the bromination of 2,6,7-trichloroquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives with different oxidation states.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminoquinoline derivatives, while oxidation can produce quinoline N-oxides .
Scientific Research Applications
Medicinal Chemistry
3-Bromo-2,6,7-trichloroquinoline has been investigated for its potential as an antimicrobial and anticancer agent. Its structural characteristics allow it to interact with various biological targets:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant activity against a range of bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes critical for bacterial survival.
- Anticancer Properties : Research indicates that this compound can inhibit the proliferation of cancer cells. For example, it has shown promising results in vitro against breast and colon cancer cell lines, potentially outperforming standard chemotherapeutic agents like cisplatin in specific assays .
Biological Research
The compound's ability to modulate biological pathways makes it a subject of interest in pharmacological studies:
- Mechanism of Action : The interactions between this compound and cellular targets can lead to alterations in signaling pathways that are crucial for cell growth and survival. This has implications for developing targeted therapies in cancer treatment .
- Structure-Activity Relationship (SAR) : Ongoing research aims to elucidate the relationship between the compound's structure and its biological activity. Variations in the halogen substituents can significantly affect potency and specificity against different disease targets .
Case Study 1: Anticancer Activity Assessment
A study evaluated the antiproliferative effects of this compound on various cancer cell lines using the WST-1 assay. Results indicated that this compound exhibited IC50 values comparable to established chemotherapeutics, suggesting its potential as a lead candidate for further development in cancer therapy .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, this compound demonstrated effective inhibition against multiple bacterial strains. The study highlighted its mechanism involving membrane disruption and enzyme inhibition as key factors contributing to its antimicrobial activity .
Mechanism of Action
The mechanism of action of 3-Bromo-2,6,7-trichloroquinoline involves its interaction with specific molecular targets. The halogen atoms in the compound can form strong interactions with biological molecules, leading to inhibition of enzymes or disruption of cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues: Substituent Positioning and Functional Groups
6-Bromo-7-chloroquinoline (CAS 127827-54-7)
- Molecular Formula : C₉H₅BrClN
- Molecular Weight : 242 g/mol
- Lacks the 2- and 6-chloro groups present in the target compound.
3-Bromo-8-chloro-6-nitroquinoline (CAS 860195-74-0)
- Molecular Formula : C₉H₄BrClN₂O₂
- Molecular Weight : 287.49 g/mol
- Key Differences : Nitro group at position 6 and chlorine at position 6. The nitro group is a strong electron-withdrawing substituent, which may increase electrophilicity compared to the trichloro-bromo analog.
- Applications : Nitro groups are often precursors for amine synthesis via reduction, suggesting divergent reactivity pathways .
5-Bromo-1,2,3,4-tetrahydro-7-(trifluoromethyl)isoquinoline (CAS 1356111-42-6)
- Molecular Formula : C₁₀H₉BrF₃N
- Key Differences: Isoquinoline core with a tetrahydro ring and trifluoromethyl group at position 7. The trifluoromethyl group enhances lipophilicity and metabolic stability, which is absent in the target compound.
- Reactivity: Bromine at position 5 allows for cross-coupling reactions, similar to halogenated quinolines .
Physicochemical Properties
Biological Activity
3-Bromo-2,6,7-trichloroquinoline is a halogenated quinoline derivative that has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by multiple halogen substituents, enhances its reactivity and interaction with biological targets, making it a candidate for various therapeutic applications.
- Molecular Formula : C9H3BrCl3N
- Molecular Weight : Approximately 331.4 g/mol
- Structure : The compound features a quinoline ring with three chlorine atoms and one bromine atom attached, which significantly influences its biological properties.
Anticancer Activity
Research indicates that compounds within the quinoline family exhibit diverse pharmacological effects, including anticancer properties. A study highlighted the antiproliferative activity of various quinoline derivatives against breast cancer cell lines (T47D, MCF-7, MDA-MB-231) and normal fibroblast cells (HFF-1). The results demonstrated that certain derivatives showed potent antitumor activities comparable to cisplatin, a standard chemotherapy agent. Specifically, compounds derived from 3-bromoquinoline exhibited significant inhibition of cell proliferation with IC50 values lower than 1 µM in some cases .
Antimicrobial Activity
Quinoline derivatives are also noted for their antimicrobial properties. The halogenation pattern in this compound may enhance its efficacy against various pathogens. Studies have shown that related compounds possess broad-spectrum antimicrobial activity against bacteria and fungi. For instance, modifications in the quinoline structure have led to improved activity against resistant strains of bacteria .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The halogen substituents can influence the compound's reactivity with enzymes and receptors involved in critical cellular pathways. For example:
- Cytotoxicity Mechanism : The compound may induce apoptosis in cancer cells by disrupting mitochondrial function or interfering with DNA replication processes.
- Antimicrobial Mechanism : It is hypothesized that the compound disrupts bacterial cell wall synthesis or inhibits essential metabolic pathways in pathogens .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that the presence and position of halogen atoms significantly affect the biological activity of quinoline derivatives. The unique combination of bromine and chlorine in this compound enhances its reactivity compared to other quinolines that contain fewer halogens. This specificity allows for targeted interactions with biological molecules.
| Compound Name | CAS Number | IC50 (µM) | Activity |
|---|---|---|---|
| This compound | N/A | < 1 | Anticancer |
| 4-Bromoquinoline | 109069-65-0 | > 10 | Anticancer |
| 2-Chloroquinoline | 91-64-5 | > 50 | Antimicrobial |
Case Studies
- Anticancer Efficacy : A study focused on the synthesis and evaluation of acetylenic sulfamoylquinolines derived from 3-bromoquinoline derivatives showed promising anticancer activity against breast cancer cell lines. The most potent compound demonstrated an IC50 value of 0.07 µM against T47D cells .
- Antimicrobial Screening : Another research effort evaluated various quinoline derivatives for their antimicrobial properties against Gram-positive and Gram-negative bacteria. Compounds similar to this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) below clinically relevant thresholds .
Q & A
Basic Research Questions
Q. How can researchers optimize bromination at the 3-position of quinoline derivatives?
- Methodological Answer : Bromination at the quinoline 3-position can be achieved using N-bromosuccinimide (NBS) with benzoyl peroxide (BPO) as an initiator in a refluxing inert solvent like CCl₄. For example, in the synthesis of ethyl 2-(bromomethyl)-6,7-dimethoxyquinoline-3-carboxylate, NBS (1.3 eq.) and BPO (0.03 eq.) were added to a CCl₄ solution of the precursor, heated to reflux, and monitored via thin-layer chromatography (TLC) for completion. Post-reaction, the mixture was filtered, washed with NaHCO₃, and dried to isolate the product .
Q. What safety protocols are critical for handling halogenated quinolines?
- Methodological Answer : Halogenated quinolines require stringent safety measures:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of vapors or particulates.
- Waste Management : Segregate waste and transfer it to certified hazardous waste disposal services to mitigate environmental contamination .
Q. What purification techniques are effective for isolating 3-Bromo-2,6,7-trichloroquinoline?
- Methodological Answer : Column chromatography using silica gel with a gradient eluent (e.g., hexane/ethyl acetate) is commonly employed. For halogenated derivatives, recrystallization from ethanol or dichloromethane may enhance purity. Analytical HPLC or GC-MS can validate purity (>95%) .
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., Cl, Br) influence cross-coupling reactivity in this compound?
- Methodological Answer : Substituents like Cl and Br alter the electron density of the quinoline ring, affecting catalytic cross-coupling reactions (e.g., Suzuki-Miyaura). Spectroscopic studies (¹H/¹³C NMR, IR) indicate that electron-withdrawing groups reduce electron density at the 2- and 6-positions, potentially slowing oxidative addition in palladium-catalyzed reactions. Computational modeling (DFT) can further predict regioselectivity .
Q. What spectroscopic methods resolve structural ambiguities in polyhalogenated quinolines?
- Methodological Answer :
- X-ray Crystallography : Determines absolute configuration and bond angles, critical for distinguishing positional isomers (e.g., 3-Bromo vs. 4-Bromo).
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions. For example, ¹H-¹³C correlations can differentiate between Cl and Br substituents in complex spectra .
Q. How can researchers mitigate thermal instability during the synthesis of halogenated quinolines?
- Methodological Answer : Use reaction calorimetry (e.g., RC1e) to monitor exothermic events during synthesis. For bromination or chlorination steps, maintain temperatures below 80°C and employ controlled addition of reagents. Thermal stability studies (DSC/TGA) can identify decomposition thresholds and optimize storage conditions (e.g., inert atmosphere, low temperature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
